molecular formula C17H14N2O2 B2795598 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 58042-69-6

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2795598
CAS No.: 58042-69-6
M. Wt: 278.311
InChI Key: ODKAHQFUNZXETB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a 2,3-dihydroindole moiety via a methylene bridge. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol .

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-6-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-12-7-8-18-15(12)9-11/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKAHQFUNZXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydro-1H-indole with phthalic anhydride under specific conditions, such as the presence of a catalyst and controlled temperature. The reaction conditions are crucial to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s isoindole-1,3-dione and dihydroindole moieties enable diverse reactivity:

Hydrolysis

  • Target Sites : Isoindole-1,3-dione ring (under strong acidic/basic conditions) .

  • Reagents : Hydrazine hydrate (cleaves phthalimide to primary amine) .

Reaction Conditions Outcome Application
Hydrazinolysis of isoindole-1,3-dioneReflux in MeOH, hydrazinePrimary amine derivative Synthesis of bioactive intermediates
Acidic hydrolysis (HCl/H2O)0–5°C, CHCl3Chloro-hydroxypropyl derivative Precursor for alkylation reactions

Nucleophilic Substitution

  • Site : Chloroethyl or hydroxypropyl substituents (if present in intermediates) .

  • Reagents : Alkyl halides, amines, or thiols.

Reagent Conditions Product Role
Sodium methoxideDMF, 60°CMethoxy-substituted derivative Ether bond formation
Piperazine derivativesCH2Cl2, RTArylpiperazine-linked analogs COX-2 inhibitor synthesis

Reduction and Oxidation

  • Reduction : NaBH4 selectively reduces ketones or imides in the presence of aromatic rings.

  • Oxidation : H2O2 or KMnO4 oxidizes the dihydroindole moiety to indole .

Reaction Type Reagents Product Selectivity
ReductionNaBH4, MeOHPartially saturated isoindole derivativesRetains aromaticity of indole
OxidationH2O2, AcOHIndole-isoindole hybrid Converts dihydroindole to indole

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aryl groups on the indole or isoindole rings :

Catalyst System Substrate Product Yield
Pd(PPh3)4, K2CO3Boronic acid derivativesBiaryl-modified analogs 50–70%
CuI, prolineAlkynesAlkynylated phthalimide derivatives65%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C .

  • Photoreactivity : UV light induces radical formation at the isoindole-1,3-dione core .

  • Acid/Base Sensitivity : Stable in neutral pH but hydrolyzes in strong acids/bases .

Key Research Findings

  • Biological Relevance : Derivatives exhibit COX-2 inhibition (IC50 = 1.12 μM) and antioxidant activity .

  • Structural Insights :

    • The isoindole-1,3-dione moiety forms π-π interactions with Trp387 in COX-2 .

    • Hydrophobic substituents enhance blood-brain barrier permeability .

Scientific Research Applications

Anticancer Properties

Research indicates that isoindole derivatives exhibit potent anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can effectively target multiple signaling pathways involved in tumor growth .

Neuroprotective Effects

Recent studies suggest that derivatives of isoindole compounds can act as neuroprotective agents. They have been found to inhibit acetylcholinesterase activity and modulate neuroinflammatory responses, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. It enhances the expression of anti-inflammatory factors while inhibiting the activation of inflammatory mediators such as NF-kB, making it a candidate for further development in inflammatory disease treatments .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several isoindole derivatives, including 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

A publication in Molecules detailed the neuroprotective effects of isoindole derivatives against oxidative stress-induced neuronal damage. The study highlighted that treatment with this compound resulted in decreased levels of reactive oxygen species and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectiveInhibits acetylcholinesterase; reduces oxidative stress
Anti-inflammatoryModulates cytokine expression; inhibits NF-kB activation

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

  • Chlorophenyl Derivative : The electron-withdrawing chlorine atom in 2-(2-chlorophenyl)isoindole-1,3-dione increases polarity, contributing to its prominence in natural product extracts (28.483%) .

Biological Activity

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 58042-69-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2

This compound features an isoindole backbone, which is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases including neurodegenerative disorders .

2. Cholinesterase Inhibition

One of the most promising activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. In vitro studies have shown that derivatives of isoindoline can effectively inhibit these enzymes, making them potential candidates for Alzheimer's disease treatment. For example, one derivative demonstrated an IC50 value of 1.12 μM against AChE .

3. Anti-inflammatory Activity

Isoindoline derivatives have been evaluated for their anti-inflammatory effects. They can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10. This dual action suggests their potential in treating inflammatory diseases .

4. Antibacterial and Antifungal Properties

Studies have reported that certain derivatives possess antibacterial and antifungal activities. For instance, compounds derived from isoindoline structures showed significant inhibition against various bacterial strains and fungal pathogens .

Case Studies

Several studies have investigated the biological activity of isoindoline derivatives:

  • Study on Neurodegenerative Diseases : A series of isoindoline derivatives were synthesized and tested for their AChE inhibitory activity. The best-performing compound exhibited an IC50 value significantly lower than standard drugs used in Alzheimer's therapy .
  • Cyclooxygenase Inhibition : Another study focused on the COX-inhibitory properties of these compounds. Some derivatives showed a higher affinity for COX-2 compared to COX-1, suggesting their potential as selective anti-inflammatory agents .

Data Tables

Activity TypeCompound TestedIC50 Value (μM)Reference
AChE Inhibition2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H...1.12
COX-2 InhibitionVarious Isoindoline DerivativesVaries
Antioxidant ActivityIsoindoline DerivativesEffective
Antibacterial ActivityIsoindoline DerivativesSignificant

Q & A

Q. What are the common synthetic pathways for preparing 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling isoindole-1,3-dione derivatives with substituted indole moieties. Key steps include:
  • Reagent selection : Use of coupling agents (e.g., EDC/HOBt) or nucleophilic substitution reactions under reflux conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency. Ethanol reflux is common for isoindole derivatives .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization yields .
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) ensures purity. Monitor by TLC and HPLC .
    Critical parameters: Stoichiometry, reaction time (1–24 hours), and temperature control (80–140°C) significantly affect yield.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, isoindole carbonyls at δ 167–170 ppm). NOESY confirms spatial arrangements .
  • X-ray crystallography : Resolves bond angles and stereochemistry. Crystals grown via slow evaporation (ethanol/water) yield diffraction-quality samples .
  • Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use CLSI guidelines .
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and IC50 calculations .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize byproduct formation during isoindole derivative synthesis?

  • Methodological Answer :
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts).
  • Temperature modulation : Lower temperatures (≤60°C) reduce decomposition; microwave-assisted synthesis shortens reaction times .
  • Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent undesired coupling .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference compounds (e.g., NIH/ATCC guidelines).
  • Purity verification : Ensure >95% purity via HPLC; impurities ≥5% can skew activity .
  • Cell line variability : Test across multiple lines (e.g., HT-29 vs. HCT-116) and report passage numbers .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p<0.05) .

Q. What computational methods predict the pharmacological profile of this compound?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, tubulin). Validate with co-crystallized ligands .
  • QSAR : Build regression models using descriptors (logP, polar surface area) to correlate structure with activity .
  • ADMET prediction : SwissADME or ProTox-II assesses bioavailability, toxicity, and metabolic stability .

Q. In environmental fate studies, how should experimental designs account for abiotic degradation pathways?

  • Methodological Answer :
  • Hydrolysis studies : Incubate at pH 3–9 (37°C, 30 days) with LC-MS monitoring. Adjust ionic strength to mimic natural waters .
  • Photolysis : Use xenon-arc lamps (simulated sunlight) to assess UV stability. Measure half-life (t1/2) under varying light intensities .
  • Sorption assays : Batch experiments with soil/sediment to determine Kd (sorption coefficient) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s enzyme inhibition potency?

  • Methodological Answer :
  • Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine CYP450 isoforms).
  • Substrate competition : Test inhibition under varying substrate concentrations (Lineweaver-Burk plots).
  • Redox interference : Pre-treat samples with antioxidants (e.g., ascorbate) to rule out assay artifacts .

Tables for Key Data

Parameter Typical Range Reference
Synthetic Yield45–72%
Anticancer IC50 (HeLa)5–50 µM
Aqueous Stability (pH 7, 25°C)t1/2 = 14–28 days
LogP (Predicted)2.1–3.5

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